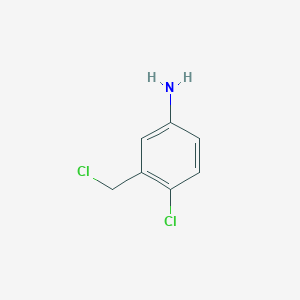
2-Bromo-3-fluorophenylacetylene, TMS protected
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-fluorophenylacetylene, TMS protected, is a chemical compound with the molecular formula C11H10BrFSi It is a derivative of phenylacetylene, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 3 positions, respectively, and the acetylene group is protected by a trimethylsilyl (TMS) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluorophenylacetylene, TMS protected, typically involves the following steps:
Bromination and Fluorination: The starting material, phenylacetylene, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the desired positions on the phenyl ring. This can be achieved using bromine (Br2) and a fluorinating agent such as Selectfluor.
TMS Protection: The acetylene group is then protected by reacting with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N). This step ensures the stability of the acetylene group during subsequent reactions.
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-fluorophenylacetylene, TMS protected, undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira cross-coupling reactions, forming new carbon-carbon bonds with aryl or alkyl halides.
Deprotection: The TMS group can be removed under acidic or basic conditions to yield the free acetylene compound.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, K2CO3), solvents (e.g., DMF, THF).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, Cs2CO3), solvents (e.g., toluene, DMF).
Deprotection: Acids (e.g., HCl, TFA), bases (e.g., NaOH), solvents (e.g., methanol, ethanol).
Major Products Formed
Substitution Reactions: Substituted phenylacetylenes with various functional groups.
Cross-Coupling Reactions: Biaryl or alkyl-aryl compounds.
Deprotection: 2-Bromo-3-fluorophenylacetylene.
Aplicaciones Científicas De Investigación
2-Bromo-3-fluorophenylacetylene, TMS protected, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-fluorophenylacetylene, TMS protected, depends on the specific reaction it undergoes. In cross-coupling reactions, the compound typically undergoes oxidative addition, transmetalation, and reductive elimination steps catalyzed by palladium complexes. The TMS group provides stability to the acetylene moiety, allowing for selective reactions at the bromine and fluorine positions.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-chlorophenylacetylene, TMS protected: Similar structure but with a chlorine substituent instead of fluorine.
2-Bromo-3-iodophenylacetylene, TMS protected: Similar structure but with an iodine substituent instead of fluorine.
2-Bromo-3-methylphenylacetylene, TMS protected: Similar structure but with a methyl substituent instead of fluorine.
Uniqueness
2-Bromo-3-fluorophenylacetylene, TMS protected, is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other halogenated derivatives. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C11H12BrFSi |
|---|---|
Peso molecular |
271.20 g/mol |
Nombre IUPAC |
2-(2-bromo-3-fluorophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H12BrFSi/c1-14(2,3)8-7-9-5-4-6-10(13)11(9)12/h4-6H,1-3H3 |
Clave InChI |
JLOOQTMERRKNJV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=C(C(=CC=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole](/img/structure/B12851557.png)
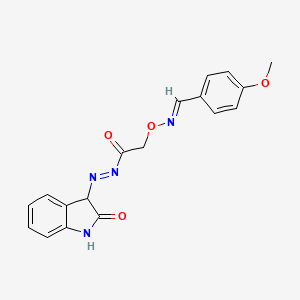
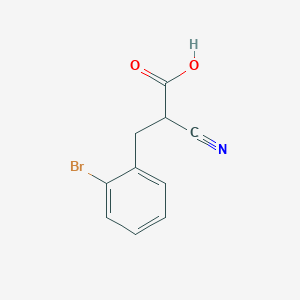
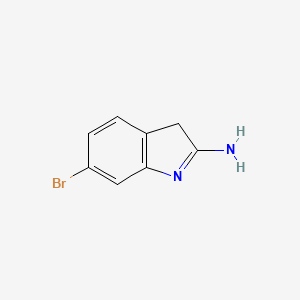
![7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851571.png)
![4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12851578.png)
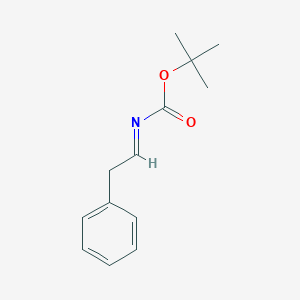
![N-(4'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12851601.png)
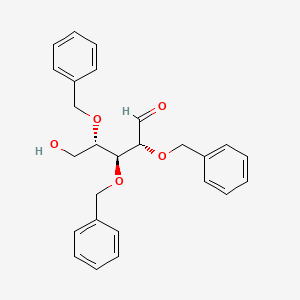
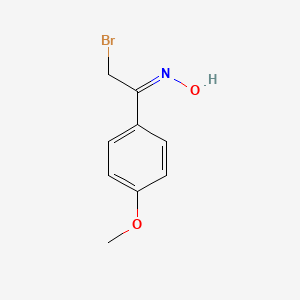
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12851619.png)
![2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12851621.png)
![1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B12851627.png)
